molecular formula C11H7ClFN B13168714 3-(2-Chloro-6-fluorophenyl)pyridine

3-(2-Chloro-6-fluorophenyl)pyridine

Cat. No.: B13168714
M. Wt: 207.63 g/mol
InChI Key: VJLNEENZIAYXSC-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2-chloro-6-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids/Esters: Reactants in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-6-fluorophenyl)pyridine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)pyridine

InChI

InChI=1S/C11H7ClFN/c12-9-4-1-5-10(13)11(9)8-3-2-6-14-7-8/h1-7H

InChI Key

VJLNEENZIAYXSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CN=CC=C2)F

Origin of Product

United States

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